6-[Bromoacetamido]tetramethylrhodamine 6-[Bromoacetamido]tetramethylrhodamine
Brand Name: Vulcanchem
CAS No.: 166442-39-3
VCID: VC20785285
InChI: InChI=1S/C26H24BrN3O4/c1-29(2)16-6-9-19-22(12-16)33-23-13-17(30(3)4)7-10-20(23)26(19)21-11-15(28-24(31)14-27)5-8-18(21)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31)
SMILES: CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)NC(=O)CBr)C(=O)O3
Molecular Formula: C26H24BrN3O4
Molecular Weight: 522.4 g/mol

6-[Bromoacetamido]tetramethylrhodamine

CAS No.: 166442-39-3

Cat. No.: VC20785285

Molecular Formula: C26H24BrN3O4

Molecular Weight: 522.4 g/mol

* For research use only. Not for human or veterinary use.

6-[Bromoacetamido]tetramethylrhodamine - 166442-39-3

Specification

CAS No. 166442-39-3
Molecular Formula C26H24BrN3O4
Molecular Weight 522.4 g/mol
IUPAC Name N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-bromoacetamide
Standard InChI InChI=1S/C26H24BrN3O4/c1-29(2)16-6-9-19-22(12-16)33-23-13-17(30(3)4)7-10-20(23)26(19)21-11-15(28-24(31)14-27)5-8-18(21)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31)
Standard InChI Key GTTKKUNIKVMXMX-UHFFFAOYSA-N
SMILES CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)NC(=O)CBr)C(=O)O3
Canonical SMILES CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)NC(=O)CBr)C(=O)O3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator